4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile 4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1396811-28-1
VCID: VC5451285
InChI: InChI=1S/C25H26N4O2/c1-19-24(16-27-29(19)23-5-3-2-4-6-23)25(30)28-13-11-22(12-14-28)18-31-17-21-9-7-20(15-26)8-10-21/h2-10,16,22H,11-14,17-18H2,1H3
SMILES: CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)COCC4=CC=C(C=C4)C#N
Molecular Formula: C25H26N4O2
Molecular Weight: 414.509

4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

CAS No.: 1396811-28-1

Cat. No.: VC5451285

Molecular Formula: C25H26N4O2

Molecular Weight: 414.509

* For research use only. Not for human or veterinary use.

4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile - 1396811-28-1

Specification

CAS No. 1396811-28-1
Molecular Formula C25H26N4O2
Molecular Weight 414.509
IUPAC Name 4-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile
Standard InChI InChI=1S/C25H26N4O2/c1-19-24(16-27-29(19)23-5-3-2-4-6-23)25(30)28-13-11-22(12-14-28)18-31-17-21-9-7-20(15-26)8-10-21/h2-10,16,22H,11-14,17-18H2,1H3
Standard InChI Key RMOSGWNNFTUWOY-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)COCC4=CC=C(C=C4)C#N

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

4-(((1-(5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile features three primary subunits:

  • Pyrazole Core: A 5-methyl-1-phenyl-1H-pyrazole ring substituted at the 4-position with a carbonyl group. This heterocyclic framework is known for its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions .

  • Piperidine Spacer: A piperidine ring connected to the pyrazole via an amide bond. The piperidine moiety introduces conformational flexibility and basicity, influencing the compound’s solubility and bioavailability.

  • Benzonitrile Tail: A methoxy-methyl-linked benzonitrile group at the 4-position of the piperidine. The nitrile group (CN-\text{C}\equiv\text{N}) enhances molecular polarity and serves as a potential site for further functionalization .

Molecular Geometry and Stereochemistry

The compound’s stereochemistry is influenced by the piperidine ring, which adopts a chair conformation to minimize steric strain. Computational modeling of analogous structures suggests that the pyrazole and benzonitrile groups occupy equatorial positions relative to the piperidine, optimizing intramolecular interactions . Bond lengths and angles align with typical values for pyrazole-carboxamides, including a C=O bond length of approximately 1.22 Å and C-N bond lengths of 1.34–1.38 Å .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1396811-28-1
Molecular FormulaC25H26N4O2\text{C}_{25}\text{H}_{26}\text{N}_4\text{O}_2
Molecular Weight414.5 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile likely follows a multi-step protocol common to pyrazole-piperidine hybrids :

  • Pyrazole Formation: Condensation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with piperidin-4-ylmethanol under coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .

  • Etherification: Reaction of the intermediate piperidine-pyrazole carboxamide with 4-(bromomethyl)benzonitrile in the presence of a base (e.g., K2_2CO3_3) to form the methoxy-methyl linkage .

  • Purification: Isolation via silica gel chromatography or recrystallization from ethanol/water mixtures .

Analytical Characterization

While specific spectral data for this compound are unavailable, analogous molecules exhibit:

  • 1^1H NMR: Peaks at δ 7.8–8.2 ppm (pyrazole protons), δ 3.5–4.0 ppm (piperidine and methoxy protons), and δ 4.3–4.7 ppm (methylene groups) .

  • IR Spectroscopy: Stretching vibrations at 2240 cm1^{-1} (CN-\text{C}\equiv\text{N}), 1680 cm1^{-1} (amide C=O), and 1600 cm1^{-1} (pyrazole C=N) .

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